molecular formula C14H9FO4 B6378525 4-(4-Carboxy-3-fluorophenyl)-2-formylphenol CAS No. 1111128-74-5

4-(4-Carboxy-3-fluorophenyl)-2-formylphenol

Cat. No.: B6378525
CAS No.: 1111128-74-5
M. Wt: 260.22 g/mol
InChI Key: DVEKIRVFSOXSMC-UHFFFAOYSA-N
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Description

4-(4-Carboxy-3-fluorophenyl)-2-formylphenol is a chemical compound with the molecular formula C13H9FO3It features a carboxylic acid group, a fluorine atom, and a formyl group attached to a phenolic ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Carboxy-3-fluorophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Carboxy-3-fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 4-(4-Carboxy-3-fluorophenyl)-2-carboxyphenol.

    Reduction: 4-(4-Carboxy-3-fluorophenyl)-2-hydroxymethylphenol.

    Substitution: 4-(4-Carboxy-3-methoxyphenyl)-2-formylphenol.

Scientific Research Applications

4-(4-Carboxy-3-fluorophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets. The carboxylic acid and formyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability in biological systems. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

  • 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid
  • 4-Carboxy-2-fluorophenylboronic acid pinacol ester
  • 3-(4-Carboxy-3-fluorophenyl)phenol

Comparison: 4-(4-Carboxy-3-fluorophenyl)-2-formylphenol is unique due to the presence of both a formyl group and a carboxylic acid group on the same phenolic ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that may only have one of these functional groups .

Properties

IUPAC Name

2-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-6-9(1-3-11(12)14(18)19)8-2-4-13(17)10(5-8)7-16/h1-7,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEKIRVFSOXSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685250
Record name 3-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111128-74-5
Record name 3-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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